molecular formula C10H18NNaO2 B13507098 Sodium 2-(1-methylpiperidin-3-yl)butanoate

Sodium 2-(1-methylpiperidin-3-yl)butanoate

Cat. No.: B13507098
M. Wt: 207.24 g/mol
InChI Key: UHQDUKZWWYQSGZ-UHFFFAOYSA-M
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Description

Sodium 2-(1-methylpiperidin-3-yl)butanoate is a chemical compound with the molecular formula C10H20NNaO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1-methylpiperidin-3-yl)butanoate typically involves the reaction of 1-methylpiperidine with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol to dissolve the reactants.

    Catalysts: Acid or base catalysts to speed up the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Reactant Mixing: Precise control of reactant ratios.

    Reaction Monitoring: Real-time monitoring of reaction parameters.

    Purification: Techniques like crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1-methylpiperidin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the sodium ion with other cations.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ionic compounds with different cations.

Scientific Research Applications

Sodium 2-(1-methylpiperidin-3-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-(1-methylpiperidin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:

    Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.

    Receptor Modulation: Altering the function of receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-(1-methylpiperidin-4-yl)butanoate: A similar compound with a different position of the methyl group on the piperidine ring.

    Sodium 2-(1-ethylpiperidin-3-yl)butanoate: A compound with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

Sodium 2-(1-methylpiperidin-3-yl)butanoate is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C10H18NNaO2

Molecular Weight

207.24 g/mol

IUPAC Name

sodium;2-(1-methylpiperidin-3-yl)butanoate

InChI

InChI=1S/C10H19NO2.Na/c1-3-9(10(12)13)8-5-4-6-11(2)7-8;/h8-9H,3-7H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

UHQDUKZWWYQSGZ-UHFFFAOYSA-M

Canonical SMILES

CCC(C1CCCN(C1)C)C(=O)[O-].[Na+]

Origin of Product

United States

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